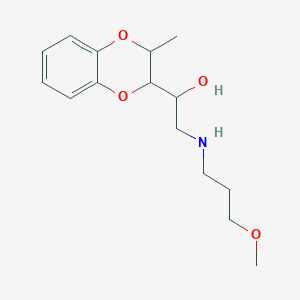

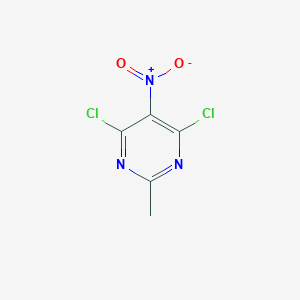

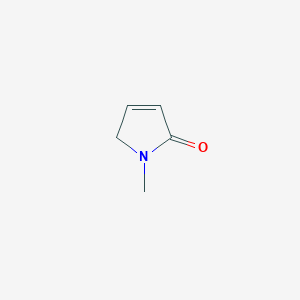

![molecular formula C15H18O4 B082831 2-[(4-甲基苯基)亚甲基]丙二酸二乙酯 CAS No. 14111-33-2](/img/structure/B82831.png)

2-[(4-甲基苯基)亚甲基]丙二酸二乙酯

描述

Synthesis Analysis

The synthesis of diethyl 2-[(4-methylphenyl)methylene]malonate typically involves a Knoevenagel condensation reaction. This reaction employs 4-methylbenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions (D. Achutha et al., 2016). Another method involves the room-temperature liquid-phase synthesis, demonstrating an efficient alternative for producing this compound on an industrial scale (Hernán Valle et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl 2-(4-methylbenzylidene)malonate has been elucidated through X-ray diffraction studies, revealing it crystallizes in the monoclinic crystal system. This structure is stabilized by C-H···O hydrogen bond interactions, showcasing the compound's conformation and the importance of non-covalent interactions in its stabilization (D. Achutha et al., 2016).

科学研究应用

Application 1: Adhesive Systems

- Summary of the Application: Diethyl 2-[(4-methylphenyl)methylene]malonate, a type of methylene malonate, is used in the development of energy-efficient, high-performance sustainable adhesive systems . These adhesive systems are monomer-based and 100 percent reactive .

- Methods of Application or Experimental Procedures: The adhesive systems encompass a one-part cyanoacrylate (CA) formulation that supports a wide range of millwork applications . These adhesives are designed to minimize energy consumption from the manufacturing of wood products by eliminating energy input, providing rapidly polymerizing systems, and eliminating solvent use .

- Summary of Results or Outcomes: The use of these adhesives allows for the production of products at a potentially faster rate . They offer improved sustained strength and durability, and provide supplementary environmental resistance that increases the range of overall industrial application .

Application 2: Synthesis of Medicinal Compounds

- Summary of the Application: Diethyl malonate, a related compound, is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .

- Summary of Results or Outcomes: The outcome of these processes is the production of various medicinal compounds that have important therapeutic applications .

Application 3: Synthesis of Pesticides

- Summary of the Application: Diethyl malonate is also used in the synthesis of several pesticides, including sethoxydim and the derivatives of 2-amino-4-chloro-6-methoxypyrimidine .

- Summary of Results or Outcomes: The outcome of these processes is the production of various pesticides that are used in agriculture to control pests .

Application 4: Perfume Industry

- Summary of the Application: Diethyl malonate, a related compound, occurs naturally in grapes and strawberries as a colourless liquid with an apple-like odour . It is used in the perfume industry to create pleasant fragrances .

- Summary of Results or Outcomes: The outcome of these processes is the production of various fragrances that are used in perfumes .

Application 5: Synthesis of Vitamins

未来方向

属性

IUPAC Name |

diethyl 2-[(4-methylphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKBMHTZKUMANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348885 | |

| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(4-methylphenyl)methylene]malonate | |

CAS RN |

14111-33-2 | |

| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)

![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)